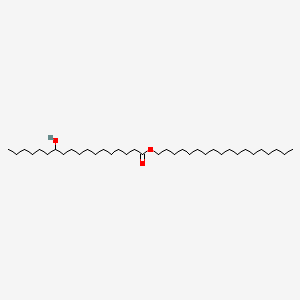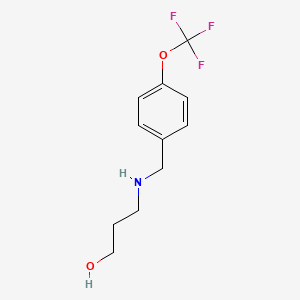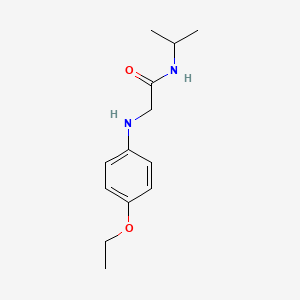
Biuret, 1-(3-phenylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biuret, 1-(3-phenylpropyl)-: is a chemical compound that belongs to the biuret family. Biuret compounds are known for their ability to form coordination complexes with metal ions, which makes them useful in various chemical and biological applications. The compound Biuret, 1-(3-phenylpropyl)- is characterized by the presence of a phenylpropyl group attached to the biuret structure, which may impart unique properties and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Biuret, 1-(3-phenylpropyl)- typically involves the reaction of urea with a phenylpropylamine derivative. The reaction is carried out under controlled conditions, often involving heating to facilitate the formation of the biuret structure. The general reaction can be represented as follows: [ \text{Urea} + \text{Phenylpropylamine} \rightarrow \text{Biuret, 1-(3-phenylpropyl)-} ]
Industrial Production Methods: Industrial production of Biuret, 1-(3-phenylpropyl)- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. The use of catalysts and purification techniques such as crystallization or chromatography may also be employed to obtain the desired product.
化学反応の分析
Types of Reactions: Biuret, 1-(3-phenylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms of the compound.
Substitution: Substitution reactions can occur at the phenylpropyl group or the biuret structure, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve halogenating agents, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropyl oxides, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: Biuret, 1-(3-phenylpropyl)- is used in coordination chemistry to study metal-ligand interactions. Its ability to form complexes with metal ions makes it valuable in understanding the behavior of metal-containing compounds.
Biology: In biological research, the compound may be used to investigate protein interactions and enzyme activity. Its structure allows it to mimic peptide bonds, making it useful in studying protein folding and stability.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a scaffold for designing drugs that target specific enzymes or receptors.
Industry: In industrial applications, Biuret, 1-(3-phenylpropyl)- may be used as a reagent in chemical synthesis, particularly in the production of polymers and other advanced materials.
作用機序
The mechanism of action of Biuret, 1-(3-phenylpropyl)- involves its ability to form coordination complexes with metal ions. The biuret structure contains nitrogen atoms that can donate electron pairs to metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
類似化合物との比較
Biuret: The parent compound, which lacks the phenylpropyl group.
Urea: A simpler compound that can be converted to biuret through heating.
Cyanuric Acid: A triazine derivative related to biuret.
Uniqueness: Biuret, 1-(3-phenylpropyl)- is unique due to the presence of the phenylpropyl group, which may enhance its reactivity and ability to form complexes. This structural modification can lead to distinct chemical and biological properties compared to other biuret derivatives.
特性
CAS番号 |
6774-17-0 |
|---|---|
分子式 |
C11H15N3O2 |
分子量 |
221.26 g/mol |
IUPAC名 |
1-carbamoyl-3-(3-phenylpropyl)urea |
InChI |
InChI=1S/C11H15N3O2/c12-10(15)14-11(16)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,12,13,14,15,16) |
InChIキー |
NIMUIQUFHMZATH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


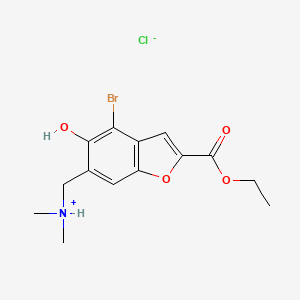
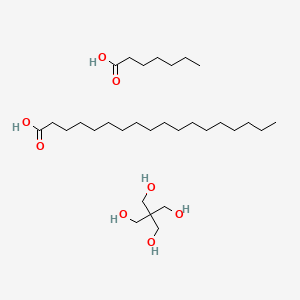
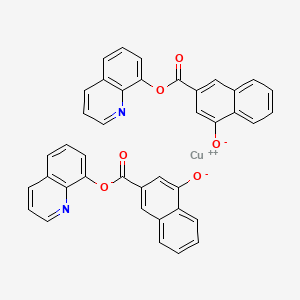
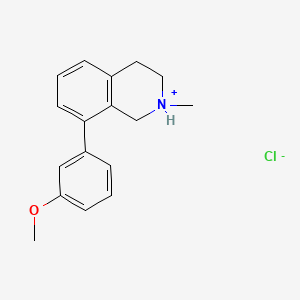
![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)
![1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt)](/img/structure/B13776238.png)
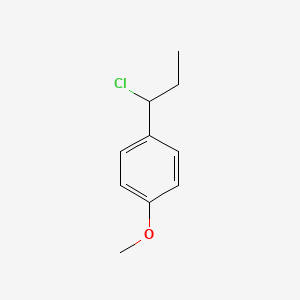
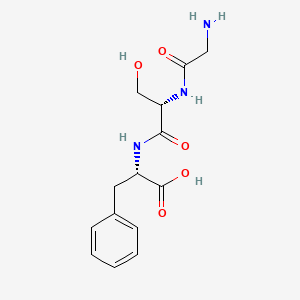
![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)
![3-Oxazolidineethanesulfonic acid, 5-[1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B13776260.png)

